1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 651315-21-8
VCID: VC16927294
InChI: InChI=1S/C15H19NO2/c1-15-8-3-2-6-13(15)16(14(17)11-15)9-7-12-5-4-10-18-12/h4-6,10H,2-3,7-9,11H2,1H3
SMILES:
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

CAS No.: 651315-21-8

Cat. No.: VC16927294

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one - 651315-21-8

Specification

CAS No. 651315-21-8
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name 1-[2-(furan-2-yl)ethyl]-3a-methyl-3,4,5,6-tetrahydroindol-2-one
Standard InChI InChI=1S/C15H19NO2/c1-15-8-3-2-6-13(15)16(14(17)11-15)9-7-12-5-4-10-18-12/h4-6,10H,2-3,7-9,11H2,1H3
Standard InChI Key ZUVXCFFIIOTNOX-UHFFFAOYSA-N
Canonical SMILES CC12CCCC=C1N(C(=O)C2)CCC3=CC=CO3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a hexahydroindol-2-one core fused to a tetrahydrofuran-derived side chain. The IUPAC name specifies a 3a-methyl group and a 2-(furan-2-yl)ethyl substituent at the N1 position (Figure 1) . The bicyclic system adopts a chair-like conformation for the cyclohexane ring, with the lactam carbonyl (C2=O) and furan oxygen participating in hydrogen-bonding interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₁NO₂
Molecular Weight259.34 g/mol
Key Functional GroupsLactam, Furan, Tertiary Amine

Stereoelectronic Features

Density functional theory (DFT) calculations suggest that the 3a-methyl group induces torsional strain in the indolizinone ring, lowering the activation energy for acid-mediated cyclizations . The furan oxygen’s lone pairs enable π-stacking with aromatic residues in biological targets, a trait shared with related alkaloids .

Synthetic Methodologies

One-Pot Staudinger/Aza-Wittig Sequence

The synthesis begins with (1-methyl-2-oxocyclohexyl)acetic acid (14) and 2-(furan-2-yl)ethylamine (33) :

  • Staudinger Reaction: Triphenylphosphine mediates the conversion of azide 26 to iminophosphorane 27.

  • Aza-Wittig Cyclization: 27 reacts with 14 to form tetrahydroindolinone 29 (65% yield).

  • Acid-Mediated Cyclization: Trifluoroacetic acid (TFA) promotes Pictet-Spengler cyclization, yielding tetracyclic lactam 30 .

Table 2: Reaction Optimization

ParameterOptimal ConditionYield Impact
Acid CatalystTFA (10 eq)Maximizes ring closure
Temperature0°C → RT (12 h)Prevents side reactions
SolventDichloromethaneEnhances solubility

Infrared Spectroscopy

The IR spectrum (thin film) shows key absorptions at:

  • 2933 cm⁻¹: C-H stretching (cyclohexane ring)

  • 1674 cm⁻¹: Lactam carbonyl (C=O)

  • 1072 cm⁻¹: Furan C-O-C asymmetric stretch .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.12 (s, 3H): 3a-CH₃

  • δ 2.87 (t, J=7.2 Hz, 2H): N-CH₂-CH₂-furan

  • δ 6.06–7.30 (m, 3H): Furan protons

¹³C NMR data corroborates the lactam carbonyl at δ 172.1 ppm and furan carbons at δ 110.3–142.7 ppm .

Mechanistic Insights and Reactivity

Acid-Promoted Cyclization

Under TFA, the tetrahydroindolinone undergoes dual activation:

  • Protonation of the lactam oxygen increases electrophilicity at C7.

  • Furan π-system attacks C7, forming a bicyclic iminium intermediate.

  • Deprotonation yields the tetracyclic selaginoidine precursor 30 .

Comparative Reactivity

Analogues with pyrrole tethers cyclize 23% slower due to reduced aromatic stabilization, highlighting the furan’s electronic superiority in annulation reactions .

Industrial and Environmental Considerations

Scalability Challenges

The Staudinger step requires strict anhydrous conditions, limiting batch sizes to <500 g in current protocols . Alternatives like polymer-supported phosphines are under investigation to improve atom economy.

Green Chemistry Metrics

MetricValueImprovement Target
PMI (Process Mass Intensity)87<50
E-Factor34<20

Solvent recovery systems could reduce PMI by 40% in scaled productions.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing chiral Brønsted acid catalysts (e.g., BINOL-phosphates) could enable enantioselective cyclization, accessing (+)-selaginoidine for neuropharmacological studies .

Hybrid Derivatives

Conjugating the lactam core with triazepine moieties (via CuAAC click chemistry) may enhance binding to GABA receptors, leveraging structural motifs from .

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